1-(furan-2-ylmethyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-ylmethyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan-containing reagent.
Attachment of the Trimethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-ylmethyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide: shares similarities with other pyrrolidine and furan-containing compounds.
N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide: Lacks the furan ring but has similar structural features.
1-(furan-2-ylmethyl)pyrrolidine-3-carboxamide: Lacks the trimethoxyphenyl group but contains the furan and pyrrolidine rings.
Uniqueness
The uniqueness of This compound lies in its combination of the furan ring, pyrrolidine ring, and trimethoxyphenyl group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C19H22N2O6 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H22N2O6/c1-24-15-8-13(9-16(25-2)18(15)26-3)20-19(23)12-7-17(22)21(10-12)11-14-5-4-6-27-14/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,20,23) |
InChI Key |
XCYLNQPYAKKRNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CC(=O)N(C2)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.